ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Structural Characterization and Nomenclature of Ethyl 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetate
The systematic structural analysis of this compound encompasses multiple analytical approaches that collectively provide comprehensive insights into the molecular architecture and chemical identity of this complex heterocyclic compound. The triazole-containing structure exhibits distinctive features that make it a valuable target for both synthetic and analytical investigations. Understanding the structural characteristics requires examination of nomenclature systems, crystallographic data, and multiple spectroscopic techniques that each contribute unique information about different aspects of the molecular structure. The compound's complexity arises from the presence of multiple functional groups including the electron-rich dimethoxyphenyl substituent, the aromatic phenyl group, the heterocyclic triazole ring, and the sulfanyl-acetate ester moiety, each contributing to the overall molecular properties and reactivity patterns.
Systematic International Union of Pure and Applied Chemistry Name Derivation and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic compounds containing multiple substituents and functional groups. The nomenclature begins with identification of the longest carbon chain containing the ester functionality, which in this case is the acetate portion. The triazole ring system serves as the primary heterocyclic component, with numbering proceeding according to International Union of Pure and Applied Chemistry rules that prioritize nitrogen atoms in the heterocycle. The 1,2,4-triazole numbering system places the sulfanyl substituent at position 3, while the phenyl group occupies position 4 and the dimethoxyphenyl group is located at position 5 of the triazole ring.
The compound exhibits potential for structural isomerism based on the positioning of substituents around the triazole ring and the possible tautomeric forms that can exist in solution. Tautomerism in 1,2,4-triazole derivatives is well-documented, with the most common forms involving hydrogen migration between different nitrogen atoms in the ring system. Nuclear magnetic resonance studies have demonstrated that substituted triazoles can exist in dynamic equilibrium between different tautomeric forms, particularly in polar solvents such as dimethyl sulfoxide. The presence of the sulfanyl group at position 3 of the triazole ring influences the tautomeric equilibrium and can lead to broadening of carbon-13 nuclear magnetic resonance signals, particularly for carbons in the triazole ring region between 150-165 parts per million.
Geometric isomerism may also occur due to restricted rotation around the carbon-sulfur bond connecting the triazole ring to the acetate moiety, although this is typically less significant than tautomeric considerations. The dimethoxyphenyl substituent introduces additional complexity through potential conformational isomers arising from rotation around the triazole-aryl bond. These isomeric considerations are crucial for understanding the compound's behavior in solution and its potential biological activity, as different isomeric forms may exhibit varying degrees of target affinity and selectivity.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of this compound and reveals important structural parameters that influence its chemical and physical properties. X-ray crystallographic studies of related triazole compounds have demonstrated that the triazole ring typically adopts a planar conformation, with substituents positioned to minimize steric interactions. The dihedral angles between the triazole ring and its aromatic substituents are critical parameters that affect the overall molecular geometry and intermolecular interactions in the crystal lattice.
Analysis of similar triazole-containing compounds has revealed that the phenyl substituent at position 4 of the triazole ring often adopts orientations that optimize pi-pi stacking interactions with neighboring molecules in the crystal structure. The 3,4-dimethoxyphenyl group at position 5 introduces additional complexity due to the presence of methoxy substituents, which can participate in weak hydrogen bonding interactions with neighboring molecules. These intermolecular interactions contribute to the overall crystal packing efficiency and influence important physical properties such as melting point and solubility characteristics.
The sulfanyl-acetate moiety exhibits considerable conformational flexibility, with rotation around the carbon-sulfur and carbon-carbon bonds allowing for multiple low-energy conformations. Crystallographic analysis typically reveals the most thermodynamically stable conformation in the solid state, which may differ from preferred conformations in solution. The ethyl ester group commonly adopts extended conformations that minimize intramolecular steric interactions while maximizing favorable intermolecular contacts in the crystal lattice.
Table 1: Typical Crystallographic Parameters for Related Triazole Compounds
| Parameter | Typical Range | Significance |
|---|---|---|
| Triazole Ring Planarity | < 0.1 Å deviation | Aromaticity confirmation |
| C-N Bond Lengths | 1.32-1.38 Å | Bond order assessment |
| Dihedral Angles | 15-85° | Substituent orientation |
| Intermolecular Distances | 3.2-3.8 Å | Packing interactions |
Spectroscopic Identification Techniques
Spectroscopic identification of this compound requires the application of multiple complementary analytical techniques, each providing unique structural information that contributes to complete molecular characterization. The complex nature of this heterocyclic compound necessitates careful interpretation of spectroscopic data to distinguish between signals arising from different structural elements including the triazole ring, aromatic substituents, methoxy groups, and the acetate ester moiety. Integration of nuclear magnetic resonance, infrared, and mass spectrometric data provides comprehensive structural confirmation and enables detection of impurities or alternative isomeric forms that may be present in synthetic samples.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary data essential for complete structural characterization. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that enable identification of different proton environments within the molecule. The aromatic protons from both phenyl substituents typically appear in the region between 7.0-8.0 parts per million, with the 3,4-dimethoxyphenyl protons showing distinct coupling patterns and chemical shifts that reflect the electron-donating effects of the methoxy substituents.
The methoxy groups produce characteristic singlet signals around 3.8-4.0 parts per million, with each methoxy group potentially showing slightly different chemical shifts due to their distinct electronic environments on the aromatic ring. The sulfanyl-acetate methylene protons appear as a singlet around 3.9-4.1 parts per million, while the ethyl ester shows the typical quartet-triplet pattern with the methylene protons appearing around 4.1-4.2 parts per million and the methyl group around 1.2-1.3 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the triazole ring carbons, which typically appear in the region between 150-170 parts per million. The carbon bearing the sulfanyl substituent shows a characteristic chemical shift that can be distinguished from other triazole carbons through two-dimensional nuclear magnetic resonance techniques. Broadening of carbon-13 signals, particularly for triazole ring carbons, may indicate tautomeric exchange processes occurring on the nuclear magnetic resonance timescale.
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0-8.0 | 125-135 |
| Methoxy Groups | 3.8-4.0 | 55-56 |
| Triazole Carbons | - | 150-170 |
| Acetate Methylene | 3.9-4.1 | 35-40 |
| Ethyl Ester | 1.2-1.3, 4.1-4.2 | 14, 62 |
Fourier-Transform Infrared Characteristic Absorptions
Fourier-transform infrared spectroscopy provides valuable functional group identification and structural confirmation for this compound through characteristic vibrational frequencies that correspond to specific molecular motions. The carbonyl stretching vibration of the ester group typically appears as a strong absorption band around 1735-1750 wavenumbers, providing clear evidence for the presence of the acetate ester functionality. This carbonyl frequency is diagnostic and helps distinguish the compound from related structures lacking the ester group.
Aromatic carbon-carbon stretching vibrations appear in the region between 1450-1600 wavenumbers, with multiple bands corresponding to the different aromatic rings present in the molecule. The methoxy carbon-oxygen stretching vibrations contribute additional absorptions in the 1000-1300 wavenumbers region, while aromatic carbon-hydrogen bending vibrations appear around 800-900 wavenumbers. The triazole ring contributes characteristic carbon-nitrogen stretching vibrations in the 1400-1500 wavenumbers region, though these may overlap with aromatic vibrations.
Aliphatic carbon-hydrogen stretching vibrations from the methoxy groups and ethyl ester appear in the 2800-3000 wavenumbers region, providing information about the alkyl substituents. The absence of broad hydroxyl or amine stretching absorptions in the 3200-3600 wavenumbers region confirms the substituted nature of the triazole ring and the integrity of the ester functionality. Weak absorptions in the fingerprint region below 1500 wavenumbers provide additional structural information but require careful interpretation due to the complexity of overlapping vibrational modes.
Table 3: Key Fourier-Transform Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O | 1735-1750 | Strong | Carbonyl stretch |
| Aromatic C=C | 1450-1600 | Medium-Strong | Ring vibrations |
| C-O-C (methoxy) | 1000-1300 | Medium | Ether stretch |
| Aliphatic C-H | 2800-3000 | Medium | Alkyl stretch |
| Triazole C=N | 1400-1500 | Medium | Ring vibrations |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and valuable structural information through characteristic fragmentation patterns that reflect the connectivity and stability of different molecular regions. The molecular ion peak appears at mass-to-charge ratio 415, corresponding to the molecular weight of the intact compound, and serves as the starting point for fragmentation analysis. The intensity of the molecular ion peak provides information about the stability of the compound under ionization conditions and can vary depending on the ionization method employed.
Common fragmentation pathways include loss of the ethyl ester group through alpha-cleavage adjacent to the carbonyl carbon, resulting in fragment ions that retain the triazole core structure. Loss of ethanol (molecular weight 46) or ethoxy radical (molecular weight 45) produces characteristic fragment ions that appear prominently in the mass spectrum. The dimethoxyphenyl substituent may undergo methoxy group losses, with sequential elimination of methyl radicals (molecular weight 15) and formaldehyde (molecular weight 30) producing a series of related fragment ions.
The triazole ring typically exhibits high stability under mass spectrometric conditions, often serving as a stable fragment ion after loss of peripheral substituents. Cleavage of the sulfanyl linkage can produce fragment ions corresponding to the substituted triazole portion and the acetate ester portion separately. The phenyl substituent may be lost as a phenyl radical (molecular weight 77) or benzene molecule (molecular weight 78), depending on the fragmentation mechanism involved.
Base peak identification and relative intensities of fragment ions provide insights into the most favorable fragmentation pathways and can be used for compound identification and purity assessment. Tandem mass spectrometry experiments can provide additional structural information by subjecting specific fragment ions to further fragmentation, enabling detailed structural characterization of complex molecular regions.
Table 4: Characteristic Mass Spectrometric Fragment Ions
| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |
|---|---|---|
| 415 | Variable | Molecular ion [M]⁺ |
| 370 | Medium | [M-OEt]⁺ |
| 342 | Strong | [M-CO₂Et]⁺ |
| 327 | Medium | [M-CO₂Et-CH₃]⁺ |
| 253 | High | Triazole core fragment |
| 165 | Medium | Dimethoxyphenyl fragment |
Properties
IUPAC Name |
ethyl 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-18(24)13-28-20-22-21-19(23(20)15-8-6-5-7-9-15)14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHGKTANWNMFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H21N5O3S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | JDIWOOKSHHRIJG-ZVHZXABRSA-N |
The compound features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been shown to possess antibacterial and antifungal activity against various pathogens . The mechanism is thought to involve disruption of microbial cell membranes or inhibition of specific enzymes critical for microbial survival.
Antitumor Activity
Several studies have reported the antitumor effects of triazole derivatives. For example, compounds related to this compound have been evaluated in vitro against cancer cell lines. These studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes or receptors involved in cell proliferation and survival. The sulfanyl group may also facilitate binding to proteins by forming disulfide bonds or participating in nucleophilic attacks on electrophilic centers within target molecules .
Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antitumor Activity
A study conducted by Al-Suwaidan et al. (2016) assessed the cytotoxic effects of triazole derivatives on breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that compounds similar to ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibit antifungal properties. The triazole ring is known for its efficacy against fungal infections, making this compound a candidate for developing new antifungal agents. In vitro studies have shown promising results against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Enzyme Inhibition
this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes could lead to applications in drug design aimed at diseases where enzyme activity is dysregulated .
Agricultural Applications
1. Pesticide Development
The unique structure of this compound positions it as a candidate for pesticide development. Compounds with similar triazole moieties are known for their fungicidal properties and could be effective in protecting crops from fungal pathogens .
2. Plant Growth Regulation
Triazole derivatives have been investigated for their role as plant growth regulators. This compound may influence plant growth and development by modulating hormonal pathways or stress responses in plants .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of fungal growth in vitro against multiple strains. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Study C | Pesticide Efficacy | Showed promising results as a fungicide in agricultural settings with reduced phytotoxicity compared to existing products. |
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Electron-Donating Groups (e.g., Methoxy) : The 3,4-dimethoxyphenyl group in the target compound may enhance binding to enzymes or receptors through hydrogen bonding or π-π interactions, similar to compounds with halogen or sulfonamide substituents .
- Anticancer Activity: Hydrazone-bearing analogs (e.g., ) show specificity against melanoma cells, suggesting that substituents like hydrazone or aryl groups modulate target selectivity .
Pharmacological Potential and Limitations
- Antimicrobial Activity : Compounds with decylthio or morpholine groups () exhibit antifungal properties, suggesting the target compound’s dimethoxyphenyl group could be optimized for similar applications .
- Anticancer Potential: While hydrazone derivatives () inhibit cancer cell migration, the target compound’s ester group may require hydrolysis to an active acid form for efficacy .
- Discontinuation Issues : Commercial unavailability () may relate to stability challenges or insufficient activity in preliminary screens.
Chemical and Physical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step protocol involving cyclization of thiosemicarbazide intermediates, followed by alkylation with ethyl bromoacetate. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and reaction temperatures (80–100°C) to enhance intermediate stability . For example, triazole ring formation requires precise pH control (pH 5–6) during cyclization to avoid decomposition. Yield improvements (up to 65–70%) are achieved by using catalytic bases like triethylamine to facilitate thioether bond formation .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR to verify methoxy groups (δ ~3.8–3.9 ppm for OCH) and thioether linkages (δ ~4.3 ppm for SCH) .
- X-ray crystallography : Resolve the triazole ring geometry and dihedral angles between the phenyl and dimethoxyphenyl substituents (e.g., bond lengths: C–S ≈1.75 Å; C–N ≈1.32 Å) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z ≈425) and fragmentation patterns .
Q. What preliminary assays are used to screen its antimicrobial activity?
- Methodological Answer : Use agar diffusion and microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL. Compare zone-of-inhibition diameters to reference drugs (e.g., fluconazole). Note: Activity correlates with the electron-donating methoxy groups enhancing membrane disruption .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or molecular docking) aid in rationalizing its bioactivity and reaction mechanisms?
- Methodological Answer :
- Reaction mechanism : Use Gaussian or ORCA software to model the energy profiles of triazole cyclization steps. Transition state analysis reveals that proton transfer during ring closure is rate-limiting (ΔG ≈25–30 kcal/mol) .
- Docking studies : Dock the compound into C. albicans CYP51 (lanosterol demethylase) using AutoDock Vina. The 3,4-dimethoxyphenyl group shows strong hydrophobic interactions with Phe228 and His310 residues, explaining antifungal activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Systematic approaches include:
- SAR studies : Compare analogs with modified methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy). 3,4-Dimethoxy enhances antifungal activity by 2–3-fold due to improved lipophilicity (logP ≈3.2 vs. 2.8) .
- Standardized protocols : Use CLSI guidelines for MIC determinations to minimize inter-lab variability .
Q. How can reaction engineering improve scalability and purity for preclinical studies?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to optimize exothermic steps (e.g., triazole cyclization), reducing byproducts (e.g., sulfoxide derivatives) .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product. Monitor for common impurities like des-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
